molecular formula C19H36O3 B14545268 Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate CAS No. 62136-76-9

Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate

Cat. No.: B14545268
CAS No.: 62136-76-9
M. Wt: 312.5 g/mol
InChI Key: CIUCEJZCQRYHDT-ROUUACIJSA-N
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Description

Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate is a chemical compound known for its unique structure and properties It is an ester derived from tridecanoic acid and a methyloxolane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate typically involves the esterification of tridecanoic acid with a methyloxolane derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate is unique due to its specific stereochemistry and the presence of the methyloxolane moiety, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

62136-76-9

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 13-[(2S,5S)-5-methyloxolan-2-yl]tridecanoate

InChI

InChI=1S/C19H36O3/c1-17-15-16-18(22-17)13-11-9-7-5-3-4-6-8-10-12-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1

InChI Key

CIUCEJZCQRYHDT-ROUUACIJSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O1)CCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC1CCC(O1)CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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